1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol

Description

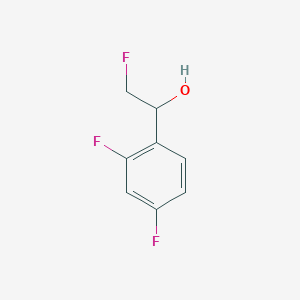

1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol (CAS: 2228241-32-3; CID: 137964680) is a fluorinated ethanol derivative with the molecular formula C₈H₇F₃O and a molecular weight of 192.14 g/mol. Its structure features a 2,4-difluorophenyl ring attached to a secondary alcohol with an adjacent fluorine atom (SMILES: C1=CC(=C(C=C1F)F)C(CF)O) . The compound’s stereoelectronic properties, influenced by fluorine substituents, enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTJJVRVLAAIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with a fluorinating agent, followed by reduction to yield the desired product. Another method includes the use of 2,4-difluorophenylmagnesium bromide, which reacts with ethylene oxide to form the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.

Reduction: Formation of 1-(2,4-difluorophenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol with key analogs:

Key Differences and Implications

Triazole Derivatives (e.g., C₁₀H₉F₂N₃O): The replacement of the fluorine atom with a 1,2,4-triazole group (as in , and 12) introduces hydrogen-bonding capability and enhances antifungal activity. These analogs inhibit fungal lanosterol 14α-demethylase, a mechanism shared with fluconazole .

Substituent Position and Halogen Variation: Chlorine substitution (e.g., CID 1213463-79-6 in ) increases molecular weight and polarizability, which may alter receptor binding kinetics .

Amino and Alkylamino Derivatives: Compounds like 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol () exhibit basicity due to the dimethylamino group, which could enhance water solubility at physiological pH .

Physicochemical Properties

- Lipophilicity: The target compound’s LogP is likely higher than its triazole analogs due to fewer polar groups (triazole vs.

- Thermal Stability : Fluorine atoms enhance thermal stability; the melting point of triazole analogs (395–396 K in ) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound .

Biological Activity

1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features a difluorophenyl group and a fluoroethanol moiety, which contribute to its unique properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies indicate that compounds with similar structures may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine atoms, which can influence enzyme conformation and activity .

- Receptor Modulation : The compound may interact with various receptors in the body, potentially modulating neurotransmitter systems or inflammatory responses. Research on related compounds suggests that fluorinated derivatives can affect GABAergic and dopaminergic pathways .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of fluorinated alcohols. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research indicates that fluorinated compounds can exhibit anti-inflammatory properties. For example, studies have shown that certain fluorinated alcohols inhibit the production of pro-inflammatory cytokines in vitro. This effect may be linked to their ability to modulate signaling pathways such as NF-kB and MAPK .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested a series of fluorinated alcohols for their antimicrobial efficacy against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with an IC50 value of 12 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a 40% reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.